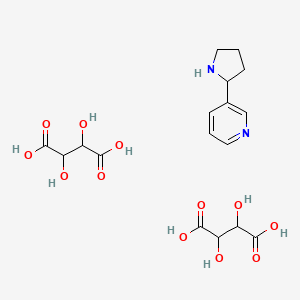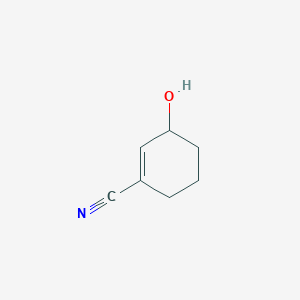
3-Cyano-2-cyclohexenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-2-cyclohexenol is an organic compound characterized by a cyano group (-CN) and a hydroxyl group (-OH) attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-cyclohexenol typically involves the reaction of cyclohexanone with a cyanating agent under controlled conditions. One common method is the reaction of cyclohexanone with sodium cyanide in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity reactants and optimized reaction conditions to achieve maximum efficiency. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyano-2-cyclohexenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 3-Amino-2-cyclohexenol.
Substitution: 3-Cyano-2-chlorocyclohexene or 3-Cyano-2-bromocyclohexene.
Applications De Recherche Scientifique
3-Cyano-2-cyclohexenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Cyano-2-cyclohexenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar structure but lacks the cyano group, making it less reactive in certain chemical reactions.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
2-Cyclohexen-1-ol: Similar structure but lacks the cyano group, resulting in different chemical properties.
Uniqueness: 3-Cyano-2-cyclohexenol is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
3-hydroxycyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h4,7,9H,1-3H2 |
Clé InChI |
LKDIPHAFHPYCOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C(C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


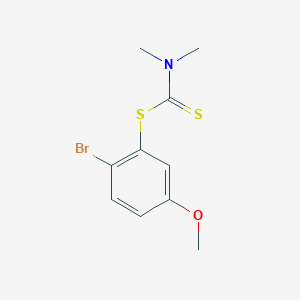
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
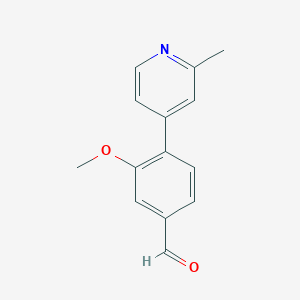
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
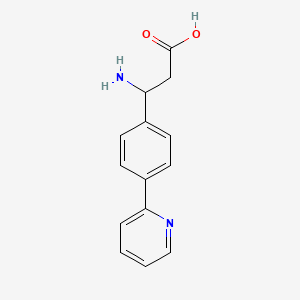
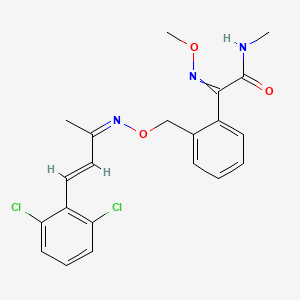
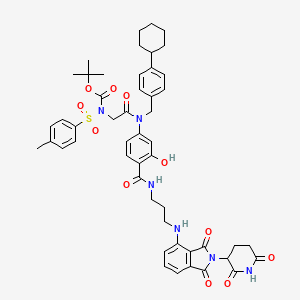
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)


